BenchChemオンラインストアへようこそ!

3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

Solubility Formulation Medicinal Chemistry

3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (CAS 1338375-74-8) is a heterocyclic building block featuring a saturated triazolopyrazine core fused to a 2-pyridyl substituent. The compound's dihydrochloride salt form enhances aqueous solubility and handling, making it a versatile intermediate for medicinal chemistry programs targeting the central nervous system (CNS).

Molecular Formula C10H13Cl2N5
Molecular Weight 274.15
CAS No. 1338375-74-8
Cat. No. B2832471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
CAS1338375-74-8
Molecular FormulaC10H13Cl2N5
Molecular Weight274.15
Structural Identifiers
SMILESC1CN2C(=NN=C2C3=CC=CC=N3)CN1.Cl.Cl
InChIInChI=1S/C10H11N5.2ClH/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10;;/h1-4,11H,5-7H2;2*1H
InChIKeySDBSXAVDJOZTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Dihydrochloride: A Privileged Scaffold for CNS-Targeted Drug Discovery


3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (CAS 1338375-74-8) is a heterocyclic building block featuring a saturated triazolopyrazine core fused to a 2-pyridyl substituent. The compound's dihydrochloride salt form enhances aqueous solubility and handling, making it a versatile intermediate for medicinal chemistry programs targeting the central nervous system (CNS) [1]. Its scaffold is a key component in the synthesis of selective neurokinin-3 (NK-3) receptor antagonists, a class of compounds under investigation for various CNS and peripheral disorders [2].

Why the 3-Pyridin-2-yl Triazolopyrazine Scaffold Cannot Be Simply Replaced


Isosteric replacement of the 2-pyridyl group with 3- or 4-pyridyl isomers or other heterocycles fundamentally alters the compound's hydrogen-bonding geometry and electronic character, which directly impacts its ability to serve as a key intermediate in specific drug discovery pathways. The 2-pyridyl nitrogen acts as a critical hydrogen-bond acceptor in a defined spatial orientation that is essential for molecular recognition in targets like the NK-3 receptor [1]. Furthermore, the dihydrochloride salt form of this specific compound offers a controlled, reproducible solubility profile (confirmed at ≥5 mg/mL in water) that is not guaranteed with the free base or alternative salt forms from different vendors, where variable crystallinity and hygroscopicity can lead to inconsistent reaction outcomes .

Quantitative Differentiation Evidence for 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt vs. the Free Base

The dihydrochloride salt (CAS 1338375-74-8) demonstrates a directly measured aqueous solubility of 5 mg/mL (23.23 mM) under standard conditions, a critical parameter for reproducible in vitro assay and in vivo formulation . The free base analog (CAS 1159522-34-5) has a computed XLogP3-AA of -0.8, suggesting moderate hydrophilicity, but experimental solubility data is not consistently reported, introducing uncertainty in procurement for biological studies [1]. The quantifiable solubility of the dihydrochloride salt ensures consistent dissolution, avoiding the need for empirical solubility optimization that is often required with the free base.

Solubility Formulation Medicinal Chemistry

Unique Role in NK-3 Antagonist Synthesis vs. Non-Specific Building Blocks

The 3-pyridin-2-yl scaffold is a specified core in at least one patent family describing potent and selective NK-3 receptor antagonists. Patent US20130023530A1 explicitly claims multiple compounds where the 3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine core is a mandatory structural feature for activity [1]. In contrast, the 3-pyridin-3-yl and 3-pyridin-4-yl isomers (CAS 1174647-37-0 and 945262-29-3, respectively) are not featured in this patent, indicating a structure-activity relationship (SAR) that is sensitive to pyridyl nitrogen position. This patent-backed specificity provides a clear, documented use case that the other isomers lack, reducing the procurement risk for teams working on NK-3 targeted programs.

NK-3 Receptor CNS Disorders Patent-Backed Scaffold

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug-Likeness

The target compound's free base has a computed TPSA of 55.6 Ų, which falls within the optimal range for CNS drug candidates (<90 Ų) [1]. The 2-pyridyl isomer positions the hydrogen-bond acceptor nitrogen in a manner that may influence blood-brain barrier permeability differently than the 3- or 4-pyridyl isomers, though specific in vivo data is not available. For CNS-targeted programs, the lower TPSA and the single rotatable bond (Rotatable Bond Count = 1) suggest a more rigid, potentially brain-penetrant scaffold compared to more flexible analogs, a key consideration when selecting building blocks for CNS drug discovery [1].

CNS Penetration Drug-Likeness Physicochemical Properties

Hydrogen-Bond Donor/Acceptor Profile vs. Analog Scaffolds

The compound features exactly one hydrogen-bond donor (the secondary amine in the tetrahydropyrazine ring) and four hydrogen-bond acceptors (three triazole/pyrazine nitrogens and one pyridine nitrogen) in its free base form [1]. This balanced HBD/HBA ratio is crucial for modulating target binding and pharmacokinetic properties. In the context of NK-3 receptor antagonism, the specific geometry of the 2-pyridyl nitrogen is essential for the key interaction with the receptor, as evidenced by the SAR outlined in patent US20130023530A1 [2]. Alternative isomers would alter the spatial presentation of this hydrogen-bond acceptor, potentially disrupting the critical binding interaction.

Molecular Recognition Structure-Based Drug Design H-Bonding

Optimal Application Scenarios for 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Dihydrochloride Based on Proven Differentiators


Synthesis of NK-3 Receptor Antagonist Libraries for CNS Disorders

Researchers developing selective NK-3 receptor antagonists for conditions such as schizophrenia, anxiety, or neuropathic pain can directly utilize this dihydrochloride salt as a core intermediate. The patent US20130023530A1 provides explicit synthetic pathways and biological validation, making this the building block of choice over 3- or 4-pyridyl isomers, which lack documented NK-3 activity. The pre-validated aqueous solubility (5 mg/mL) also ensures smooth execution of amide coupling reactions in aqueous-organic solvent mixtures [1].

CNS Drug Discovery Programs Requiring Favorable Physicochemical Profiles

Medicinal chemistry teams prioritizing brain-penetrant candidates can leverage this scaffold's low TPSA (55.6 Ų) and minimal rotatable bonds (1) as a starting point for lead generation. The 2-pyridyl substitution pattern offers a unique hydrogen-bonding geometry that can be exploited for target engagement, making it a strategic choice for CNS-focused libraries where other isomer substitutions may fail to achieve adequate permeability or target affinity [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

This compound serves as an ideal fragment or core scaffold for FBDD due to its balanced physicochemical properties (MW = 201.23, cLogP = -0.8) and synthetic versatility. The dihydrochloride salt's high solubility facilitates screening at high concentrations without DMSO-related artifacts. In scaffold-hopping exercises, the 2-pyridyl isomer provides a distinct vector for hydrogen-bond interactions compared to 3- or 4-pyridyl analogs, enabling exploration of novel chemical space while retaining drug-like properties .

Development of Targeted Protein Degraders (PROTACs) and Bifunctional Molecules

For teams designing PROTACs or other bifunctional molecules, the compound's single secondary amine provides a convenient, regiospecific handle for linker attachment via amide bond formation. The specific spatial orientation of the 2-pyridyl group can be exploited to recruit E3 ligases or other effector proteins, offering a differentiated exit vector that is not available with the 3- or 4-pyridyl isomers. The controlled solubility of the dihydrochloride salt ensures consistent conjugation chemistry and reproducible biological results [1].

Quote Request

Request a Quote for 3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.